molecular formula C12H12N2S3 B12555115 2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole CAS No. 174728-90-6

2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole

Cat. No.: B12555115
CAS No.: 174728-90-6
M. Wt: 280.4 g/mol
InChI Key: PGOWQFMBUWSURQ-UHFFFAOYSA-N
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Description

2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole typically involves the reaction of 4-ethenylbenzyl chloride with 5-(methylsulfanyl)-1,3,4-thiadiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole is unique due to its combination of an ethenylphenyl group and a thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

CAS No.

174728-90-6

Molecular Formula

C12H12N2S3

Molecular Weight

280.4 g/mol

IUPAC Name

2-[(4-ethenylphenyl)methylsulfanyl]-5-methylsulfanyl-1,3,4-thiadiazole

InChI

InChI=1S/C12H12N2S3/c1-3-9-4-6-10(7-5-9)8-16-12-14-13-11(15-2)17-12/h3-7H,1,8H2,2H3

InChI Key

PGOWQFMBUWSURQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)SCC2=CC=C(C=C2)C=C

Origin of Product

United States

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